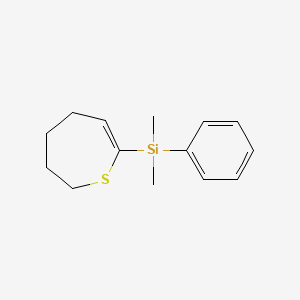
Dimethyl(phenyl)(4,5,6,7-tetrahydrothiepin-2-yl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl(phenyl)(4,5,6,7-tetrahydrothiepin-2-yl)silane is a unique organosilicon compound characterized by the presence of a silicon atom bonded to a phenyl group, two methyl groups, and a 4,5,6,7-tetrahydrothiepin-2-yl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl(phenyl)(4,5,6,7-tetrahydrothiepin-2-yl)silane typically involves the hydrosilylation of 4,5,6,7-tetrahydrothiepin-2-yl derivatives with phenylsilane or its derivatives. The reaction is usually catalyzed by transition metal complexes such as platinum or rhodium complexes under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions: Dimethyl(phenyl)(4,5,6,7-tetrahydrothiepin-2-yl)silane can undergo various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: The compound can be reduced to form silanes with different substituents.
Substitution: The phenyl or methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents or organometallic reagents can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while substitution reactions can introduce various functional groups onto the silicon atom.
科学的研究の応用
Dimethyl(phenyl)(4,5,6,7-tetrahydrothiepin-2-yl)silane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the development of silicon-based biomolecules for biological studies.
Industry: It is used in the production of advanced materials, such as silicone polymers and resins, which have applications in coatings, adhesives, and sealants.
作用機序
The mechanism by which Dimethyl(phenyl)(4,5,6,7-tetrahydrothiepin-2-yl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and nitrogen atoms, facilitating the formation of complex molecular structures. These interactions can influence the compound’s reactivity and stability, making it useful in various chemical and biological processes.
類似化合物との比較
Dimethylphenylsilane: Similar in structure but lacks the 4,5,6,7-tetrahydrothiepin-2-yl group.
Phenylsilane: Contains a phenyl group bonded to silicon but lacks the methyl and tetrahydrothiepin groups.
Tetramethylsilane: Contains four methyl groups bonded to silicon, lacking the phenyl and tetrahydrothiepin groups.
Uniqueness: Dimethyl(phenyl)(4,5,6,7-tetrahydrothiepin-2-yl)silane is unique due to the presence of the 4,5,6,7-tetrahydrothiepin-2-yl group, which imparts distinct chemical and physical properties
特性
CAS番号 |
162318-37-8 |
|---|---|
分子式 |
C14H20SSi |
分子量 |
248.46 g/mol |
IUPAC名 |
dimethyl-phenyl-(2,3,4,5-tetrahydrothiepin-7-yl)silane |
InChI |
InChI=1S/C14H20SSi/c1-16(2,13-9-5-3-6-10-13)14-11-7-4-8-12-15-14/h3,5-6,9-11H,4,7-8,12H2,1-2H3 |
InChIキー |
PLULBBSIYKUZFE-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C1=CCCCCS1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{2-[(4-Methoxyphenyl)methoxy]ethyl}oxirane](/img/structure/B12549119.png)
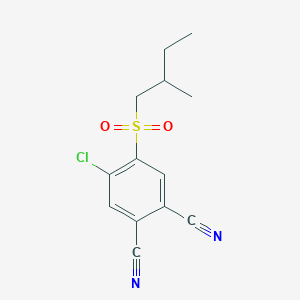


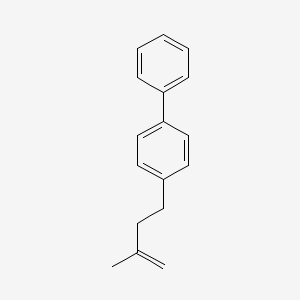
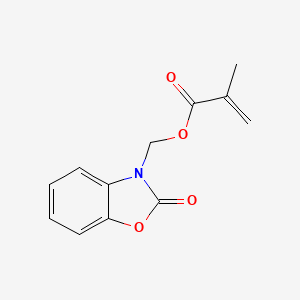

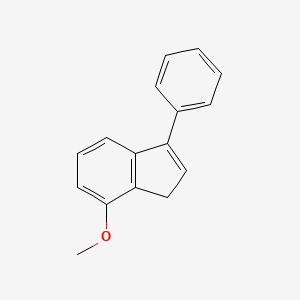
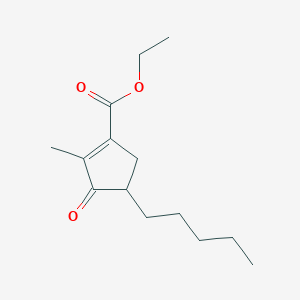
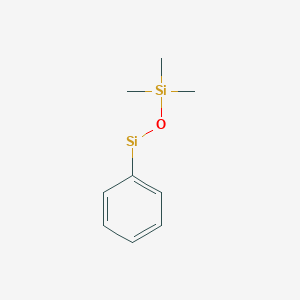
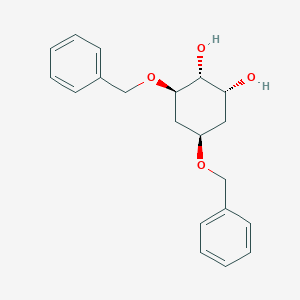
![3,3-Bis[3-(trifluoromethyl)phenyl]-3H-naphtho[2,1-b]pyran](/img/structure/B12549193.png)
![1-Propanol, 3-(hexylthio)-2-[(triphenylmethyl)amino]-, (S)-](/img/structure/B12549207.png)

